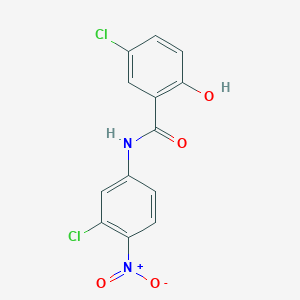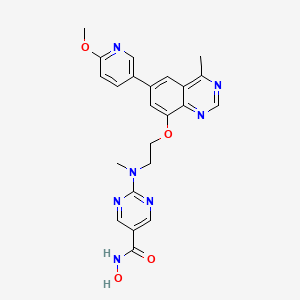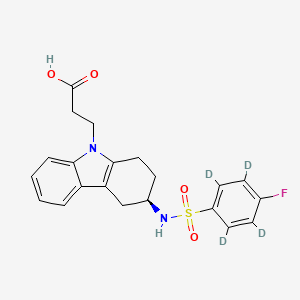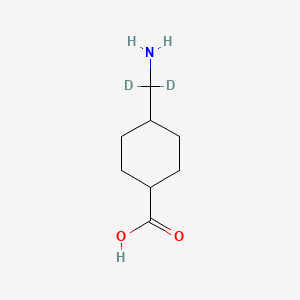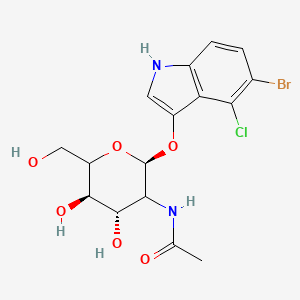
X-GalNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
X-GalNAc, also known as N-Acetylgalactosamine, is an amino sugar derivative of galactose. It plays a crucial role in various biological processes, including protein glycosylation and cellular communication. In humans, it is a key component of the antigen for blood group A and is involved in the formation of O-glycosidic bonds in glycoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of X-GalNAc typically involves the acetylation of galactosamine. One common method is the reaction of galactosamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetylgalactosamine .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as N-acetylgalactosaminyltransferases are used to catalyze the transfer of N-acetylgalactosamine to acceptor molecules. This method is preferred for large-scale production due to its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
X-GalNAc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetylgalactosaminic acid.
Reduction: It can be reduced to form N-acetylgalactosaminitol.
Substitution: This compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetylgalactosaminic acid
Reduction: N-acetylgalactosaminitol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
X-GalNAc has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: this compound is crucial for studying glycosylation processes and protein interactions.
Medicine: It is used in the development of targeted drug delivery systems, particularly for liver-specific therapies.
Industry: This compound is employed in the production of biopharmaceuticals and diagnostic reagents
Wirkmechanismus
X-GalNAc exerts its effects primarily through its role in glycosylation. It binds to specific receptors on the cell surface, such as the asialoglycoprotein receptor on hepatocytes, facilitating targeted delivery of therapeutic agents. This binding triggers endocytosis, allowing the compound to enter the cell and exert its effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various signaling pathways related to gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine (GlcNAc): Another amino sugar derivative involved in glycosylation.
Galactosamine: The non-acetylated form of X-GalNAc.
Glucosamine: An amino sugar involved in the synthesis of glycosaminoglycans
Uniqueness
This compound is unique due to its specific role in the formation of O-glycosidic bonds and its high affinity for the asialoglycoprotein receptor, making it particularly useful for liver-targeted therapies. Its ability to form stable conjugates with therapeutic agents enhances its utility in drug delivery systems .
Eigenschaften
Molekularformel |
C16H18BrClN2O6 |
|---|---|
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
N-[(2S,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10?,13?,14-,15-,16+/m0/s1 |
InChI-Schlüssel |
SUWPNTKTZYIFQT-YZINOYNCSA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H]([C@H](C(O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


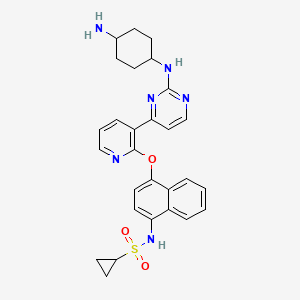
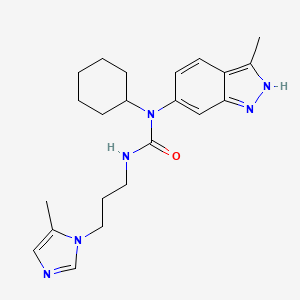
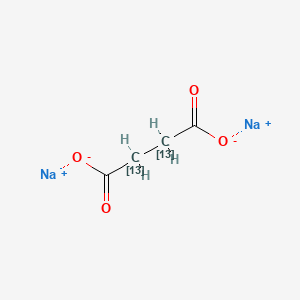

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
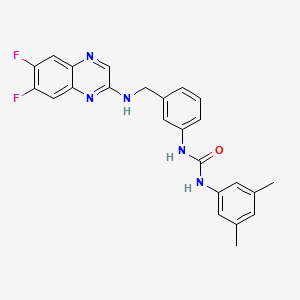
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
